molecular formula C15H22N2O B4887300 1-(3-methylbenzoyl)-4-propylpiperazine

1-(3-methylbenzoyl)-4-propylpiperazine

Cat. No. B4887300
M. Wt: 246.35 g/mol
InChI Key: JDFRWFFFACMTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzoyl)-4-propylpiperazine (MBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research as a tool to investigate the central nervous system (CNS) and its functions. MBPP has been found to have a wide range of biochemical and physiological effects, which makes it a valuable research tool in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzoyl)-4-propylpiperazine involves its binding to the SERT and DAT transporters, which leads to the inhibition of the reuptake of serotonin and dopamine, respectively. This results in an increase in the extracellular levels of these neurotransmitters, which can then activate their respective receptors and produce various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to produce a wide range of biochemical and physiological effects, which makes it a valuable research tool in the field of neuroscience. It has been shown to produce anxiogenic effects, increase locomotor activity, and induce hyperthermia in animals. It has also been found to alter the levels of various neurotransmitters in different brain regions, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methylbenzoyl)-4-propylpiperazine in lab experiments is its high affinity for the SERT and DAT transporters, which makes it a valuable tool to study the role of these transporters in the regulation of neurotransmission. However, one of the limitations of using this compound is its potential to produce non-specific effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 1-(3-methylbenzoyl)-4-propylpiperazine in scientific research. One potential direction is the development of new analogs of this compound that have improved selectivity for specific neurotransmitter transporters. Another direction is the use of this compound in the study of the role of neurotransmitter transporters in various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Conclusion:
In conclusion, this compound (this compound) is a valuable research tool in the field of neuroscience. Its high affinity for the SERT and DAT transporters makes it a valuable tool to study the role of these transporters in the regulation of neurotransmission. This compound has been found to produce a wide range of biochemical and physiological effects, which makes it a valuable tool to investigate the CNS and its functions. However, its potential to produce non-specific effects should be taken into consideration when interpreting the results of experiments.

Scientific Research Applications

1-(3-methylbenzoyl)-4-propylpiperazine has been widely used in scientific research as a tool to investigate the CNS and its functions. It has been found to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which makes it a valuable tool to study the role of these transporters in the regulation of neurotransmission.

properties

IUPAC Name

(3-methylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-7-16-8-10-17(11-9-16)15(18)14-6-4-5-13(2)12-14/h4-6,12H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFRWFFFACMTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.